molecular formula C14H18N2O2S B3012389 N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941980-42-3

N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B3012389
CAS No.: 941980-42-3
M. Wt: 278.37
InChI Key: CHZZPVBLDXCDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide is a chemical compound with the molecular formula C14H18N2O2S and a molecular weight of 278.37 g/mol. This compound is characterized by the presence of a cyclopentyl group attached to an oxalamide moiety, along with a 3-(methylthio)phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of cyclopentylamine with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, halogenated phenyl derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
  • N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide is unique due to the presence of the 3-(methylthio)phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-19-12-8-4-7-11(9-12)16-14(18)13(17)15-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZZPVBLDXCDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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